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Compound of Interest

Compound Name: Tripropargylamine

Cat. No.: B1585275

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for
tripropargylamine, a versatile building block in organic synthesis, particularly in the
construction of complex nitrogen-containing molecules and functional materials. The following
sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry
(MS) characteristics, offering valuable data for its identification and utilization in research and
development.

Spectroscopic Data Summary

The spectral data for tripropargylamine (CAS No: 6921-29-5) is summarized in the tables
below. This information is crucial for the verification of the compound's identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
The 'H NMR spectrum of tripropargylamine provides information about the electronic

environment of the protons in the molecule. The spectrum is typically recorded in deuterated
chloroform (CDCls).
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

(ppm) (9) (Hz)

~3.4 Doublet ~2.4 -CHa-

~2.2 Triplet ~2.4 =C-H

13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum reveals the different carbon environments within tripropargylamine.

Chemical Shift (d) (ppm) Assignment
~80 -C=

~72 =C-H

~42 -CH2-

Infrared (IR) Spectroscopy

The IR spectrum of tripropargylamine highlights the characteristic vibrational frequencies of
its functional groups. The data presented here is for a neat sample analyzed by Fourier
Transform Infrared (FTIR) spectroscopy.[1]

Wavenumber (cm—?) Functional Group Vibrational Mode
~3290 =C-H Stretching
~2120 -C=C- Stretching
~1240 C-N Stretching

Mass Spectrometry (MS)

Mass spectrometry of tripropargylamine provides information about its molecular weight and
fragmentation pattern upon ionization.
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m/z Ratio Proposed Fragment Relative Abundance
131 [M]* (Molecular lon) High

130 [M-H]* High

92 [M-C3Hs]* Medium

66 [CsHaN]* High

39 [C3H3]* High

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data of

tripropargylamine.

NMR Spectroscopy

Sample Preparation:

o A solution of tripropargylamine is prepared by dissolving approximately 10-20 mg of the
neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCIs).

o A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical
shift referencing (6 = 0.00 ppm).

e The solution is transferred to a 5 mm NMR tube.
Data Acquisition:

 Instrument: A high-resolution NMR spectrometer, such as a Varian CFT-20 or a Bruker
Avance, is used.[1]

e 1H NMR: The spectrum is acquired at a frequency of 300-500 MHz. Key parameters include
a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5
seconds, and a spectral width that encompasses all proton signals.
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e 13C NMR: The spectrum is acquired at a frequency of 75-125 MHz. Proton decoupling is

employed to simplify the spectrum to single lines for each unique carbon. A larger number of
scans is typically required compared to *H NMR due to the lower natural abundance of the
13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation:

e For a neat liquid sample, a thin film is prepared by placing a drop of tripropargylamine

between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
A background spectrum of the clean salt plates is recorded.

The sample is placed in the spectrometer's sample compartment, and the IR spectrum is
recorded over the range of approximately 4000-400 cm~1.

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Sample Introduction and lonization:

Tripropargylamine, being a volatile liquid, is well-suited for Gas Chromatography-Mass
Spectrometry (GC-MS).

The sample is injected into a gas chromatograph, where it is vaporized and separated from
any impurities.

The separated compound then enters the mass spectrometer, where it is ionized, typically by
electron impact (El).

Data Acquisition:
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¢ Instrument: A GC-MS system.
+ The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

» A detector records the abundance of each ion, generating a mass spectrum which is a plot of

relative intensity versus m/z.

Visualizations

The following diagram illustrates the workflow for the spectral analysis of tripropargylamine,
from the pure compound to the acquisition of its characteristic spectral data.

Spectral Analysis Workflow for Tripropargylamine
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Workflow for the spectral analysis of tripropargylamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585275#tripropargylamine-spectral-data-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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